Sodium methylarsonate

Description

Properties

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

CAS No. |

2163-80-6 |

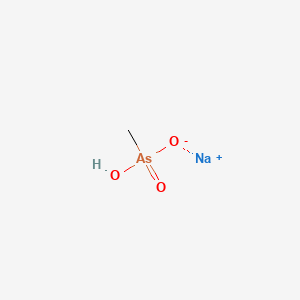

Molecular Formula |

CH5AsNaO3 |

Molecular Weight |

162.960 g/mol |

IUPAC Name |

sodium methylarsonic acid |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

InChI Key |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

Isomeric SMILES |

C[As](=O)(O)[O-].[Na+] |

Canonical SMILES |

C[As](=O)(O)O.[Na] |

Appearance |

Solid powder |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

White solid |

density |

(DSMA) 1.0 at 68.0 °F (MSMA solutions) 1.4-1.6 at 20 °C (liquid) (USCG, 1999) 1.535 /51% w/v aqueous technical/ |

melting_point |

235 to 241 °F (NTP, 1992) 130-140 °C Mp: 113-116 °C /Sodium methanearsonate sesquihydrate/ Mp: 132-139 °C /Sodium methanearsonate hexahydrate/ |

Other CAS No. |

2163-80-6 |

physical_description |

Methanearsonic acid, [sodium salt] appears as odorless colorless solid. Solution may be red or green. Solid may float or sink in water; solid and solution mix with water. (USCG, 1999) White solid; [Hawley] Colorless odorless solid; [CAMEO] |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

124-58-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) 16 g/100 ml in methanol @ 25 °C; 0.005 g/100 ml in hexane @ 25 °C Insoluble in most organic solvents In water, 5.8X10+5 mg/l @ 20 °C. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

vapor_pressure |

0.00000008 [mmHg] 1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg) |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Sodium Methylarsonate for Research Applications

Disclaimer: The synthesis and handling of arsenic compounds, including this compound, are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. Arsenic compounds are highly toxic and carcinogenic.[1]

Introduction

This compound exists in two primary forms: monothis compound (MSMA) and dithis compound (DSMA).[1][2] These organoarsenic compounds have been historically significant, with applications ranging from herbicides to, in a broader sense of organoarsenicals, early chemotherapeutic agents.[2][3][4] While their use as herbicides has been significantly restricted due to environmental and health concerns, the synthesis of these and related compounds remains of interest for toxicological research, environmental science studies, and the development of novel therapeutic agents.[5][6][7] This guide provides a comprehensive overview of the core synthetic methodologies for producing this compound, complete with experimental details derived from publicly available literature.

Core Synthetic Pathways

The synthesis of this compound fundamentally involves the methylation of an arsenic-containing precursor. Historically and industrially, several key methods have been established.

Meyer-Type Reaction: Methylation of Arsenites

A common and historically significant route to organoarsenic compounds is the Meyer reaction, which involves the alkylation of an arsenite salt.

Reaction Overview: This pathway utilizes a methylating agent, such as methyl iodide or dimethyl sulfate, to react with sodium arsenite.[8][9][10] The arsenite is typically prepared in situ by dissolving arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide.

Experimental Protocol (Adapted from historical and patented methods):

-

Preparation of Sodium Arsenite Solution: Dissolve arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide (NaOH). The stoichiometry should be carefully controlled to form sodium arsenite (NaAsO₂).

-

Methylation: Introduce the methylating agent to the sodium arsenite solution.

-

Using Methyl Iodide: Add methyl iodide (CH₃I) to the solution. This method can be effective but may be costly due to the price of methyl iodide and potential loss of iodine.[9]

-

Using Dimethyl Sulfate: Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. A significant drawback of this method is that only one of the two methyl groups is utilized for the desired reaction, with the other forming sodium methyl sulfate as a byproduct, which can complicate purification and reduce atom economy.[9]

-

-

Reaction Conditions: The reaction mixture is typically stirred and may require heating to proceed at a reasonable rate. The specific temperature and reaction time are critical parameters that need to be optimized based on the scale and specific reactants used.

-

Work-up and Isolation: After the reaction is complete, the desired this compound product must be isolated from the reaction mixture, which may contain unreacted starting materials and byproducts. Purification can be achieved through crystallization or other purification techniques.

High-Pressure Methylation with Methyl Chloride

A more cost-effective industrial method involves the use of methyl chloride as the methylating agent. This method, however, requires specialized high-pressure equipment.[9]

Reaction Overview: This process involves the direct reaction of a sodium arsenite solution with gaseous methyl chloride under elevated pressure.[9] Attempts to simply bubble methyl chloride through the solution at atmospheric pressure result in little to no reaction.[9]

Experimental Protocol (Based on U.S. Patent 2,442,372): [9]

-

Preparation of Sodium Arsenite Solution: Prepare a solution of sodium arsenite as described in the previous method.

-

Pressurized Reaction: Transfer the sodium arsenite solution to a pressure-resistant reaction vessel.

-

Introduction of Methyl Chloride: Introduce methyl chloride (CH₃Cl) gas into the vessel until a pressure of approximately 60 pounds per square inch is reached.

-

Reaction Conditions: The reaction is carried out under constant agitation within the closed system at the specified pressure. The patent does not specify the reaction temperature, which would need to be determined empirically for laboratory-scale synthesis.

-

Purification via Calcium Salt Precipitation:

-

After the reaction, the resulting solution is diluted with an equal volume of water.

-

The solution is then treated with a slight excess of hydrochloric acid (HCl).

-

Ammonia (NH₃) is added to neutralize the solution.

-

Upon the addition of an excess of a saturated calcium chloride (CaCl₂) solution and heating to boiling, the methylarsonic acid precipitates as its calcium salt.

-

This calcium salt can then be filtered and subsequently converted back to the desired sodium salt through further reaction with a sodium salt that forms an insoluble calcium salt (e.g., sodium carbonate).

-

Data Presentation

Physical and Chemical Properties

| Property | Monothis compound (MSMA) | Dithis compound (DSMA) |

| CAS Number | 2163-80-6[5] | 144-21-8[1] |

| Molecular Formula | CH₄AsNaO₃[5] | CH₃AsNa₂O₃[1] |

| Molar Mass | 161.95 g/mol [5] | 183.93 g/mol [1] |

| Appearance | Odorless, colorless solid[11] | White crystalline solid, often as a hydrate[8] |

| Melting Point | >355 °C (decomposes)[10] | >355 °C[8] |

| Water Solubility | Highly soluble | 4.32 x 10⁵ mg/L at 25 °C[8] |

| Dissociation Constants | pKa1 = 4.1, pKa2 = 8.94 (for the parent acid)[10] | pKa1 = 4.1, pKa2 = 8.94 (for the parent acid)[10] |

Mandatory Visualizations

Synthetic Pathways Diagram

Caption: Synthetic routes to this compound.

Experimental Workflow for Purification

References

- 1. Disodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 2. Arsenic - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antibiotic - Wikipedia [en.wikipedia.org]

- 5. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 6. Monosodium Methanearsonate (MSMA), an Organic Arsenical | Ingredients Used in Pesticide Products | US EPA [19january2021snapshot.epa.gov]

- 7. google.com [google.com]

- 8. echemi.com [echemi.com]

- 9. US2442372A - Method of manufacturing sodium methyl arsonate - Google Patents [patents.google.com]

- 10. Dithis compound | CH3AsNa2O3 | CID 8947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monosodium Methylarsonate: A Technical Examination of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Monosodium methylarsonate (MSMA) is an organoarsenical compound that has been primarily used as a post-emergent herbicide. This technical guide provides a detailed overview of its chemical properties and molecular structure, intended to serve as a comprehensive resource for the scientific community.

Core Chemical and Physical Properties

MSMA is the monosodium salt of methylarsonic acid. It is a white, crystalline, odorless solid at room temperature.[1][2] The compound is highly soluble in water, a property that facilitates its use in aqueous formulations for agricultural applications.[2][3]

| Property | Value | Source |

| Chemical Formula | CH₄AsNaO₃ | [4] |

| Molecular Weight | 161.95 g/mol | [1][5][6][7] |

| Melting Point | 113-116 °C (decomposes) | [1][8] |

| Water Solubility | ≥ 100 mg/mL at 22 °C | [8] |

| Vapor Pressure | 1 x 10⁻⁷ mm Hg | [1] |

| pKa₁ (of Methylarsonic Acid) | 4.1 | [9] |

| pKa₂ (of Methylarsonic Acid) | 8.94 | [9] |

Molecular Structure

The molecular structure of monothis compound consists of a central arsenic atom bonded to a methyl group, two oxygen atoms, and a hydroxyl group, with a sodium ion associated with one of the oxygen atoms.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 2163-80-6 |

| IUPAC Name | Sodium;hydroxy(methyl)arsinate |

| SMILES | C--INVALID-LINK--(O)[O-].[Na+] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of MSMA. While a comprehensive public database of its spectra is not available, typical spectroscopic characteristics can be inferred.

Infrared (IR) Spectroscopy: An FTIR spectrum of monothis compound is available on PubChem, though detailed peak assignments are not provided.[10] Key absorptions would be expected for As=O, As-C, C-H, and O-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak corresponding to the methyl protons would be expected. The chemical shift would be influenced by the electronegativity of the arsenic atom and the solvent used.

-

¹³C NMR: A single resonance for the methyl carbon would be anticipated.

Mass Spectrometry: The mass spectrum of MSMA would show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl, hydroxyl, and oxygen-containing fragments. A detailed fragmentation analysis would provide further confirmation of its structure.

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of chemical compounds like MSMA.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A common method involves using a melting point apparatus where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For high-purity compounds, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the column elution method and the flask method.

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with stirring. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved solid. This method is suitable for substances with solubilities above 10⁻² g/L.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility. This method is appropriate for substances with low solubility.

Biological Activity and Signaling Pathway

Monothis compound functions as a herbicide by inhibiting photosynthesis in susceptible plants.[11] The primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

MSMA is believed to interfere with the electron transport chain within PSII. Specifically, it is thought to bind to the D1 protein of the PSII complex, thereby blocking the transfer of electrons. This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Conclusion

Monothis compound is a well-characterized organoarsenical herbicide with defined chemical and physical properties. Its mode of action is primarily through the disruption of photosynthetic processes in plants. While its basic chemical structure is known, further research, particularly X-ray crystallographic studies, would provide a more detailed understanding of its three-dimensional structure and could aid in the design of more selective and less environmentally persistent herbicides.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Monothis compound [sitem.herts.ac.uk]

- 4. Effects of arsenic on growth and photosystem II (PSII) activity of Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of Sodium Methylarsonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of sodium methylarsonate, focusing on its trivalent metabolite, monomethylarsonous acid (MMA(III)), the primary driver of its cellular toxicity. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors.

Executive Summary

This compound, a methylated arsenical, exerts its biological effects primarily through its trivalent metabolite, monomethylarsonous acid (MMA(III)). In vitro studies have elucidated a multi-faceted mechanism of action centered on the induction of oxidative stress, significant DNA damage coupled with the inhibition of repair mechanisms, profound mitochondrial dysfunction, and the direct inhibition of key cellular enzymes. These cytotoxic effects culminate in the activation of apoptotic pathways and interference with cellular signaling cascades. This guide synthesizes the current understanding of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanisms of Action

Induction of Oxidative Stress

A primary and well-documented effect of MMA(III) in vitro is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This occurs in various cell types, including human bladder urothelial cells (UROtsa) and vascular smooth muscle cells.[1][2] The production of ROS, such as superoxide and hydrogen peroxide, is a key initiator of the downstream toxic effects of MMA(III).[1][3] Interestingly, while inorganic arsenite (As(III)) can rapidly induce ROS, MMA(III) may require a longer interaction time with cellular components before a significant ROS response is generated, though it ultimately causes more substantial harm.[2]

Experimental Protocol: Detection of Intracellular ROS

A common method to quantify intracellular ROS production involves the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Cell Culture: Plate cells (e.g., UROtsa) in a suitable culture vessel and allow them to adhere overnight.

-

Probe Loading: Wash the cells with a buffered saline solution and incubate them with DCFDA in the dark. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).

-

Treatment: Expose the DCFDA-loaded cells to various concentrations of MMA(III) or control compounds.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of intracellular ROS.

DNA Damage and Inhibition of DNA Repair

MMA(III) is a potent genotoxic agent, inducing DNA damage, particularly DNA single-strand breaks.[4][5][6] This damage is largely mediated by the ROS generated from MMA(III) exposure.[3] A critical aspect of MMA(III)'s carcinogenicity is its ability to inhibit DNA repair processes. Specifically, MMA(III) targets and inhibits the activity of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair pathway responsible for mending single-strand breaks.[4][7] This inhibition is thought to occur through the interaction of MMA(III) with the zinc-finger domains of PARP-1, leading to the displacement of zinc ions and rendering the enzyme inactive.[4] The combination of increased DNA damage and suppressed repair mechanisms leads to the persistence of genetic lesions, which can contribute to malignant transformation.[5]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a widely used method to detect DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells in suspension or as a monolayer to MMA(III) for a defined period.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the embedded cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Mitochondrial Dysfunction

MMA(III) has been identified as a potent mitochondrial toxicant, significantly more so than inorganic arsenic.[1] In vitro exposure of vascular smooth muscle cells to MMA(III) leads to a significant decrease in both basal and maximal oxygen consumption rates, indicating impaired mitochondrial respiration.[1] This is accompanied by an increase in the extracellular acidification rate, suggesting a compensatory shift towards glycolysis.[1] Furthermore, MMA(III) treatment results in decreased mitochondrial ATP production, aberrant perinuclear clustering of mitochondria, and a reduction in overall mitochondrial content.[1] The generation of mitochondrial superoxide is a key event in MMA(III)-induced mitochondrial toxicity.[1]

Experimental Protocol: Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer).

-

Cell Seeding: Seed cells in a specialized microplate and allow them to form a monolayer.

-

Treatment: Expose the cells to MMA(III) for the desired duration.

-

Assay: Place the microplate in the analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate key parameters such as basal respiration, maximal respiration, ATP production, and spare respiratory capacity.

Enzyme Inhibition

MMA(III) is a more potent inhibitor of several key metabolic enzymes compared to inorganic arsenite. This is attributed to the high affinity of trivalent arsenicals for sulfhydryl groups present in the active sites of these enzymes. Enzymes known to be inhibited by MMA(III) include:

-

Pyruvate Dehydrogenase (PDH): A critical enzyme linking glycolysis to the citric acid cycle.[8][9]

-

Glutathione Reductase: An enzyme essential for maintaining the cellular redox state by regenerating reduced glutathione.[6]

-

Thioredoxin Reductase: Another key enzyme in cellular redox control.[6]

The inhibition of these enzymes disrupts cellular metabolism and contributes to the overall cytotoxic and pro-oxidant effects of MMA(III).[6]

Quantitative Data Summary

| Parameter | Cell Line/System | Value (MMA(III)) | Value (Arsenite) | Reference |

| LC50 (LDH Assay) | Chang human hepatocytes | 6 µM | 68 µM | [10] |

| LC50 (K+ Leakage) | Chang human hepatocytes | 6.3 µM | 19.8 µM | [10] |

| LC50 (XTT Assay) | Chang human hepatocytes | 13.6 µM | 164 µM | [10] |

| IC50 (PDH Inhibition) | Purified porcine heart PDH | 17.6 ± 4.1 µM | 106.1 ± 19.8 µM | [8][9] |

| IC50 (PDH Inhibition) | Hamster kidney PDH | 59.9 ± 6.5 µM | 115.7 ± 2.3 µM | [8][9] |

| DNA Damage Induction | Mouse thymic developing T cells (DN) | 5 nM | 50 nM | [11] |

| ROS Generation | Mouse thymic developing T cells (DN) | 50 nM | 500 nM | [11] |

Effects on Cellular Signaling and Fate

Apoptosis Induction

MMA(III) has been shown to induce apoptosis, particularly in developing T cells.[11][12] Studies on mouse thymus cells revealed that low concentrations of MMA(III) (5 and 50 nM) induced a stronger apoptotic effect in double negative (DN) T cells compared to double positive (DP) cells.[12] This differential sensitivity may be due to higher intracellular accumulation of MMA(III) in the DN cell population.[12]

Alteration of Signaling Pathways

The in vitro effects of MMA(III) extend to the modulation of specific cellular signaling pathways. For instance, in a double negative thymus cell line, low concentrations of MMA(III) (50 nM) were found to suppress the Interleukin-7 (IL-7) dependent JAK/STAT signaling pathway, which is crucial for early T cell development.[13] This suppression was observed through the reduced activation of JAK1, JAK3, and STAT5.[13]

Conclusion

The in vitro mechanism of action of this compound, mediated by its trivalent metabolite MMA(III), is complex and multifaceted. The induction of oxidative stress appears to be a central event, triggering downstream consequences including direct DNA damage, mitochondrial failure, and ultimately, programmed cell death. Compounding this, MMA(III) actively undermines the cell's ability to cope with this damage by inhibiting critical metabolic and DNA repair enzymes. This comprehensive understanding of the molecular toxicology of MMA(III) is essential for researchers in the fields of toxicology, oncology, and drug development for assessing risk and exploring potential therapeutic interventions.

References

- 1. Monomethylarsonous Acid, But Not Inorganic Arsenic, is a Mitochondria-Specific Toxicant in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenite and monomethylarsonous acid generate oxidative stress response in human bladder cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interdependent genotoxic mechanisms of monomethylarsonous acid: Role of ROS-induced DNA damage and poly(ADP-ribose) polymerase-1 inhibition in the malignant transformation of urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistence of DNA damage following exposure of human bladder cells to chronic monomethylarsonous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monomethylarsonous acid induces transformation of human bladder cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistence of DNA damage following exposure of human bladder cells to chronic monomethylarsonous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity induced by monomethylarsonous acid (MMA+3) in mouse thymic developing T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genotoxicity induced by monomethylarsonous acid (MMA+3) in mouse thymic developing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Cellular Effects of Sodium Methylarsonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium methylarsonate (MSMA), an organoarsenical compound, has been primarily utilized as a herbicide. However, its implications for human health, particularly at the cellular and biochemical level, warrant a detailed investigation for the scientific and drug development communities. This technical guide synthesizes the current understanding of the cytotoxic, genotoxic, and signaling effects of this compound in mammalian cells. While much of the detailed mechanistic work has focused on its more toxic trivalent metabolite, methylarsonous acid (MMA(III)), this document aims to provide a comprehensive overview of the effects directly attributable to MSMA, alongside the crucial context of its metabolic activation. Key findings indicate that MSMA exhibits cytotoxicity at micromolar concentrations, induces oxidative stress, and leads to DNA damage and apoptosis. The primary mechanism of action is believed to be mediated through its intracellular reduction to the more reactive MMA(III), which then perturbs cellular signaling pathways, including the PI3K/Akt and Nrf2 pathways. This guide provides quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades to serve as a valuable resource for researchers in toxicology and drug development.

Introduction

This compound (MSMA) is a pentavalent organoarsenical that has seen widespread use in agriculture as a post-emergent herbicide.[1] Its chemical structure consists of a methyl group and a sodium salt of arsenic acid. While generally considered less acutely toxic than inorganic arsenicals, the biotransformation of MSMA within the body can lead to the formation of more toxic trivalent arsenicals, which are known to exert a range of detrimental cellular effects.[2][3] Understanding the biochemical and cellular consequences of MSMA exposure is critical for assessing its potential health risks and for informing the development of novel therapeutics that may target similar pathways.

Metabolism of this compound

The biological activity of this compound is intrinsically linked to its metabolism. Upon cellular uptake, pentavalent arsenicals like MSMA can be reduced to their trivalent counterparts. The primary metabolic pathway for MSMA involves its conversion to monomethylarsonic acid (MMA(V)), which is then reduced to the highly reactive and toxic methylarsonous acid (MMA(III)).[2][4] This metabolic activation is crucial, as MMA(III) is a potent toxicant known to interact with sulfhydryl groups in proteins and induce oxidative stress.[5]

Figure 1: Metabolic activation of this compound (MSMA).

Cytotoxicity of this compound

This compound exhibits cytotoxic effects in a dose-dependent manner in various mammalian cell lines. The primary mechanism of cytotoxicity is believed to be the induction of apoptosis and necrosis following the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HepG2 (Human Liver Carcinoma) | MTT Assay | LC50 (48h) | 257.3 ± 51.4 µg/mL (1588.7 ± 317.4 µM) | [5] |

Biochemical and Cellular Effects

The cellular response to this compound is multifaceted, involving the induction of oxidative stress, DNA damage, and the modulation of key signaling pathways that regulate cell survival and death.

Oxidative Stress

A primary mechanism of arsenical-induced toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. While direct studies on MSMA are limited, its metabolite MMA(III) is a known inducer of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Figure 2: Induction of oxidative stress by MSMA metabolism.

DNA Damage and Genotoxicity

Arsenicals, including the metabolites of MSMA, are recognized as genotoxic agents. The induction of ROS can lead to oxidative DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts and DNA strand breaks.[6] This DNA damage can trigger cell cycle arrest and apoptosis.

Apoptosis

Exposure to this compound and its metabolites can induce programmed cell death, or apoptosis. This process is typically initiated by cellular stress, such as oxidative damage and DNA damage. Key events in arsenic-induced apoptosis include the activation of caspases, disruption of the mitochondrial membrane potential, and the externalization of phosphatidylserine on the cell surface.

Effects on Cellular Signaling Pathways

The cellular effects of this compound are mediated through the modulation of various signaling pathways. While direct evidence for MSMA is still emerging, the effects of its metabolite MMA(III) and other arsenicals on key pathways like PI3K/Akt and Nrf2 are well-documented.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on arsenite have shown that it can inhibit the activation of Akt, thereby promoting apoptosis.[2] This inhibition is thought to occur through the generation of ROS, which can inactivate protein tyrosine phosphatases that regulate Akt activity.

Figure 3: Postulated effect of MSMA metabolites on the PI3K/Akt pathway.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, such as that induced by arsenicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[7] This represents a key cellular defense mechanism against arsenic-induced toxicity.

Figure 4: Activation of the Nrf2 pathway by MSMA-induced oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the cellular effects of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from the methodology used to determine the cytotoxicity of MSMA in HepG2 cells.[5][8][9][10][11][12]

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (LC50).

Materials:

-

Human liver carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (MSMA) stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of MSMA in complete DMEM. Replace the medium in the wells with 100 µL of the different concentrations of MSMA (e.g., 0, 100, 200, 300, 400, and 500 µg/mL). Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the MSMA concentration to determine the LC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a general framework for assessing apoptosis induced by MSMA using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1][13][14][15][16][17][18]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Mammalian cells of interest

-

Complete culture medium

-

This compound (MSMA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MSMA for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are early apoptotic cells.

-

Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

-

Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines a general method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21][22]

Objective: To detect and quantify the generation of intracellular ROS following exposure to this compound.

Materials:

-

Mammalian cells of interest

-

Complete culture medium

-

This compound (MSMA)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Treatment: Add different concentrations of MSMA in serum-free medium to the wells. Include a positive control (e.g., H2O2) and a negative control (medium only).

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production. Alternatively, cells can be visualized under a fluorescence microscope.

Conclusion

This compound, while less acutely toxic than inorganic arsenicals, presents a significant toxicological concern due to its metabolic activation to the highly reactive MMA(III). The cellular and biochemical effects of MSMA are primarily driven by the induction of oxidative stress, which leads to DNA damage, apoptosis, and the dysregulation of critical signaling pathways such as PI3K/Akt and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the mechanisms of arsenical toxicity and exploring potential therapeutic interventions. Further research is warranted to fully elucidate the direct effects of MSMA on cellular signaling and to expand the toxicological database across a wider range of mammalian cell types.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. wjgnet.com [wjgnet.com]

- 3. The Duality of Arsenic Metabolism: Impact on Human Health | Annual Reviews [annualreviews.org]

- 4. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of gene-specific DNA damage and repair using quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mechanism for Intracellular Release of Na+ by Neurotransmitter: Sodium Symporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular uptake and intracellular release are major obstacles to the therapeutic application of siRNA: novel options by phosphorothioate-stimulated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. youtube.com [youtube.com]

- 18. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

The Degradation and Metabolism of Sodium Methylarsonate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylarsonate, a salt of methylarsonic acid (MAA), has been widely used as an organic arsenical herbicide and pesticide. Its application in agriculture and turf management has raised environmental concerns due to the potential for arsenic accumulation and transformation in soil ecosystems. Understanding the degradation and metabolic pathways of this compound is crucial for assessing its environmental fate, ecotoxicological risks, and for the development of remediation strategies. This technical guide provides an in-depth overview of the core processes governing the transformation of this compound in soil, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Degradation Pathways of this compound

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. The primary transformation pathway involves the demethylation of methylarsonate to inorganic arsenic, primarily in the form of arsenate. This process is largely mediated by soil microorganisms.[1][2] Concurrently, methylation of methylarsonate to dimethylarsinic acid (cacodylic acid) can also occur.[2][3]

The degradation of this compound generally follows first-order kinetics.[2] The persistence of this compound in soil is influenced by a variety of factors, including soil type, moisture content, temperature, and microbial activity.

Figure 1: Degradation pathway of this compound in soil.

Quantitative Data on Degradation

The rate of this compound degradation varies significantly depending on environmental conditions and soil properties. The half-life (DT50) is a key parameter used to quantify the persistence of this herbicide in soil. Finer textured soils and controlled laboratory conditions with continuous flooding have been shown to accelerate dissipation compared to field conditions.[2]

| Soil Type | Condition | Half-life (DT50) in days | Reference |

| Clay | Laboratory, flooded | <180 | [2] |

| Silt Loam | Field | ~350 | [2] |

| Sandy Loam | Field | ~350 | [2] |

Table 1: Reported half-lives of MSMA in different soil types and conditions.

Experimental Protocols

Aerobic Soil Metabolism Study

This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic conditions.

a. Soil Collection and Preparation:

-

Collect surface soil (0-15 cm depth) from a site with no prior history of arsenical pesticide application.

-

Air-dry the soil to a friable consistency and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

b. Experimental Setup:

-

For each soil type, prepare two sets of experimental units: non-sterile and sterile (control).

-

Sterilize the control soil, for example, by autoclaving at 121°C for 60 minutes on three consecutive days.

-

Weigh equivalent amounts of soil (e.g., 50 g dry weight) into individual incubation vessels (e.g., biometer flasks).

-

Adjust the moisture content of the soil to a specific level, typically 50-75% of the water-holding capacity.

c. Application of this compound:

-

Prepare a stock solution of this compound of known concentration. For studies involving tracking of metabolites, ¹⁴C-labeled MSMA can be used.

-

Apply the this compound solution evenly to the soil surface of each experimental unit to achieve the desired final concentration (e.g., 10 mg/kg soil).

d. Incubation:

-

Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

-

Maintain aerobic conditions by ensuring adequate air exchange. For biometer flasks, the side-arm can be filled with a CO₂ trapping solution (e.g., potassium hydroxide) to measure mineralization.

e. Sampling and Analysis:

-

Collect triplicate soil samples from both non-sterile and sterile treatments at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Store samples at -20°C prior to analysis.

f. Extraction of Arsenic Species:

-

Extract arsenic species from the soil samples using a suitable extraction solution. A common method involves extraction with a mixture of phosphoric acid and ascorbic acid.

-

Shake the soil-extractant mixture for a specified period (e.g., 1 hour), followed by centrifugation to separate the supernatant.

g. Arsenic Speciation Analysis:

-

Analyze the arsenic species (methylarsonate, arsenate, cacodylic acid) in the extracts using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[4] This technique allows for the separation and quantification of different arsenic compounds.

h. Data Analysis:

-

Calculate the concentration of this compound and its metabolites in the soil at each sampling time.

-

Determine the degradation kinetics (e.g., first-order rate constant and half-life) by plotting the natural log of the remaining MSMA concentration against time.

-

Compare the degradation rates in non-sterile and sterile soils to assess the contribution of microbial activity.

Figure 2: Experimental workflow for studying MSMA degradation in soil.

Factors Influencing Degradation and Metabolism

The transformation of this compound in soil is influenced by a complex interplay of biotic and abiotic factors.

-

Microbial Activity: Soil microorganisms are the primary drivers of both the demethylation of methylarsonate to inorganic arsenic and its further methylation to dimethylarsinic acid. The rate of degradation is significantly reduced in sterilized soils.

-

Soil Properties: Soil texture plays a crucial role, with finer textured soils like clays often exhibiting faster degradation rates than coarser soils.[2] This is likely due to higher microbial activity and greater surface area for sorption and reaction. Soil pH and organic matter content also influence microbial populations and the bioavailability of arsenic species.

-

Environmental Conditions:

-

Temperature: Increased temperature generally enhances microbial activity and, consequently, the rate of degradation.

-

Moisture: Soil moisture content is critical. While adequate moisture is necessary for microbial activity, excessive moisture leading to anaerobic conditions can alter the degradation pathway and the mobility of arsenic species.

-

Aeration: Aerobic conditions favor the oxidation of methylarsonate to arsenate. Under anaerobic (flooded) conditions, the degradation process can be slower, and the formation of more mobile and toxic arsenite (As(III)) may be favored.

-

Figure 3: Factors influencing the degradation rate of this compound.

Conclusion

The degradation and metabolism of this compound in soil are multifaceted processes governed by a combination of microbial activities and physicochemical soil properties. The primary degradation product is inorganic arsenate, a more toxic form of arsenic, highlighting the environmental significance of this transformation. The persistence of this compound, as indicated by its half-life, is highly variable and dependent on local soil and climatic conditions. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this and other organoarsenical compounds. A thorough understanding of these processes is essential for developing effective risk assessment models and sustainable management practices for areas impacted by the use of such herbicides.

References

- 1. Methylarsonate Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Factors Affecting Degradation of MSMA in Soil | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Method validation for arsenic speciation in contaminated soil by HPLC-ICP-MS coupling method (2022) | Mamoune El Himri | 8 Citations [scispace.com]

environmental fate and transport of sodium methylarsonate

An In-depth Technical Guide on the Environmental Fate and Transport of Sodium Methylarsonate

Introduction

This compound, also known as monosodium methanearsonate (MSMA), is an organoarsenical herbicide used for selective, post-emergent control of grassy weeds.[1][2][3] Its application in agricultural settings, such as on cotton and turf, necessitates a thorough understanding of its behavior and persistence in the environment.[1][4] Once introduced into the environment, MSMA dissociates, releasing the active component, the monomethylarsonate anion (MMA⁻), which is subject to a variety of fate and transport processes.[1][3][4]

The primary determinants of MSMA's environmental fate are its strong interaction with soil particles and its transformation by microbial communities.[1][4] These processes, which include sorption, sequestration, and microbial methylation and demethylation, are influenced by a range of site-specific factors like soil composition, pH, temperature, and aeration status.[1][4] This guide provides a detailed overview of the chemical properties, environmental transformation pathways, transport mechanisms, and the experimental methodologies used to evaluate the environmental risk associated with MSMA use.

Chemical and Physical Properties

The environmental behavior of a chemical is largely dictated by its intrinsic physical and chemical properties. MSMA is a white, odorless solid that is highly soluble in water.[5] Its low vapor pressure indicates that volatilization is not a significant transport pathway.[5] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium;hydroxy(methyl)arsinate | [5] |

| CAS Number | 2163-80-6 | [6] |

| Molecular Formula | CH₄AsNaO₃ | [5] |

| Molecular Weight | 161.95 g/mol | [5] |

| Physical Form | White solid | [5] |

| Odor | Odorless | [5] |

| Water Solubility | 5.8 x 10⁵ mg/L at 20 °C | [5] |

| Vapor Pressure | 8 x 10⁻⁸ mmHg | [5] |

| log Kow | -3.10 | [5] |

| pKa | pKa₁= 4.1, pKa₂ = 9.02 | [5] |

| Stability | Stable to hydrolysis | [5] |

Environmental Fate Processes

The fate of MSMA in the environment is governed by a combination of abiotic and biotic processes, which determine its persistence, mobility, and potential for transformation into other arsenic species.

Abiotic Degradation

Hydrolysis: MSMA is chemically stable and not subject to abiotic hydrolysis under typical environmental conditions.[5]

Photodegradation: While some pesticides can be broken down by sunlight, the primary degradation pathways for MSMA are biological. Information on the significance of photodegradation as a major fate process is limited in the provided literature.

Biotic Transformation

The transformation of MSMA in the soil is primarily a microbially-mediated process.[1][4][7] Soil microorganisms can metabolize the active component, MMA, through two main pathways:

-

Demethylation: MMA is converted to inorganic arsenic (iAs), primarily in the form of arsenate.[1][3][4]

-

Methylation: MMA is further methylated to form dimethylarsinic acid (DMA).[1][3][4]

These transformation processes occur over weeks to months, with observed half-lives for sorption and sequestration ranging from hours to several days, while demethylation and methylation half-lives are much longer, in the range of 25 to 141 days.[8] This indicates that a significant portion of the applied MMA becomes bound to soil before substantial microbial transformation can occur.[8]

Environmental Transport

The movement of MSMA and its metabolites from the point of application is primarily controlled by its interaction with soil.

Sorption and Sequestration

Upon application, MSMA rapidly sorbs to soil particles, a process that significantly limits its mobility.[2] The active MMA anion binds strongly to mineral surfaces, particularly those rich in iron and aluminum oxides and clays.[1][4] This initial rapid sorption is followed by a slower process known as sequestration, where the arsenic residues become more tightly bound and integrated into the soil matrix over time.[1][8] This sequestration makes the residues less available for leaching or uptake by microorganisms.[3][8] In one study, only 20-25% of applied radiolabeled MSMA was extractable with water after two days, and this decreased to less than 3.1% by day 90.[2]

| Soil Parameter | Effect on Sorption | Rationale | Reference |

| Clay Content | Increased Sorption | Provides high surface area for binding. | [2][8] |

| Iron & Aluminum Oxides | Increased Sorption | Strong affinity for arsenicals. | [8] |

| Soil pH | Variable | Affects the surface charge of soil minerals and the speciation of arsenic. | [1][8] |

Mobility and Leaching

Due to its strong sorption and subsequent sequestration in soil, MSMA and its primary metabolites have low mobility.[1] The potential for leaching into groundwater is limited because a large fraction of the applied herbicide becomes immobile and unavailable for transport.[1] Soil column studies have confirmed that MSMA behavior is consistent across different soil types, with rapid sorption limiting the movement of the compound through the soil profile.[2]

The overall fate of MSMA in the environment is a complex interplay of these processes, as depicted in the conceptual model below.

Experimental Methodologies

The study of MSMA's environmental fate relies on standardized laboratory and field experiments. These protocols are designed to isolate and quantify specific processes like degradation, sorption, and mobility.

Soil Biodegradation Study

This type of study quantifies the rate and extent of microbial degradation of MSMA in soil under controlled conditions.

Protocol:

-

Soil Collection and Preparation: Collect fresh soil from a relevant location (e.g., a cotton field). Sieve the soil to ensure homogeneity and analyze its physicochemical properties (pH, organic carbon, texture).

-

Test Substance: Use radiolabeled MSMA, typically ¹⁴C-MSMA, to allow for sensitive detection and mass balance calculations.[2][7]

-

Incubation Setup: Treat soil samples with a known concentration of ¹⁴C-MSMA. Place the treated soil in incubation vessels (biometers) that allow for aeration while trapping volatile products like ¹⁴CO₂.[7] Include sterile control samples (e.g., steam-sterilized soil) to differentiate biotic from abiotic degradation.[7]

-

Incubation Conditions: Maintain the vessels at a constant temperature and moisture level representative of field conditions.

-

Sampling and Analysis:

-

Periodically sample the trapping solution to quantify the evolved ¹⁴CO₂ as an indicator of mineralization.

-

At designated time points, sacrifice replicate vessels and extract the soil using appropriate solvents.

-

Analyze the extracts using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent MSMA and its transformation products (arsenate, DMA).[7][9]

-

-

Data Analysis: Calculate the degradation half-life (DT₅₀) of MSMA and characterize the formation and decline of its metabolites.

Soil Sorption/Desorption Study (Batch Equilibrium)

This method quantifies the partitioning of a chemical between the soil solid phase and the soil solution.

Protocol:

-

Preparation: Use characterized soil and prepare a series of MSMA solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Adsorption Phase: Add a known mass of soil to each solution. Shake the slurries for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the samples to separate the solid phase from the aqueous phase.

-

Analysis: Measure the concentration of MSMA remaining in the aqueous phase. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Modeling: Fit the data to sorption isotherms (e.g., Freundlich or Langmuir models) to derive sorption coefficients (K_f or K_d).

-

Desorption Phase: After the adsorption phase, replace a portion of the supernatant with a fresh background electrolyte solution, resuspend the soil, and allow it to re-equilibrate to measure the amount of MSMA that desorbs back into the solution.

Analytical Methods

Accurate quantification and speciation of arsenic are critical. Because the toxicity of arsenic depends on its chemical form, methods must distinguish between MMA, DMA, and inorganic arsenic (arsenite and arsenate).

-

Sample Preparation: Extraction techniques vary by matrix. For water, liquid-liquid extraction or solid-phase extraction (SPE) may be used.[10][11] For soils, extraction with a suitable solvent (e.g., acetone followed by partitioning) is common.[11]

-

Analysis: The most common analytical approach is coupling a separation technique with a sensitive detector. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography (LC) is used to separate the different arsenic species, which are then detected and quantified using Tandem Mass Spectrometry (LC-MS/MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11][12]

Conclusion

The are dominated by its behavior in soil. The active ingredient, MMA, is non-volatile and stable to hydrolysis. Its primary fate pathways are strong and rapid sorption to soil particles, followed by slower sequestration into the soil matrix, and gradual transformation by soil microorganisms. Microbial activity leads to both demethylation to inorganic arsenic and methylation to DMA. The strong binding to soil significantly restricts the mobility of MSMA and its metabolites, limiting the potential for leaching into groundwater. Understanding these interconnected processes is essential for accurately assessing the environmental risks associated with the use of this herbicide.

References

- 1. Environmental fate of monosodium methanearsonate (MSMA)-Part 1: Conceptual model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fate of 14 C-MSMA in a soil column study simulating herbicide use environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elementary Flow Data set: this compound (en) - Plastics Europe Public LCI Database [plasticseurope.lca-data.com]

- 7. Degradation of monosodium methanearsonic acid by soil microorganisms (Journal Article) | OSTI.GOV [osti.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Degradation of monosodium methanearsonic acid by soil microorganisms [inis.iaea.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Sorption and mobility assessment of tembotrione in soils of upper, trans and middle Gangetic plain zones of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Sodium Methylarsonate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methylarsonate (SMA), an organic arsenical, has seen widespread use as a pesticide and herbicide. This extensive application necessitates a thorough understanding of its toxicological profile to assess potential risks to non-target species, including humans. This technical guide provides a comprehensive overview of the toxicological effects of this compound observed in various animal models. The document synthesizes findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key studies. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide visualizes the current understanding of the mechanisms of arsenical toxicity, including signaling pathways related to oxidative stress and apoptosis, through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For this compound, these studies have been conducted across various species and routes of exposure to determine the median lethal dose (LD50) or concentration (LC50).

Oral, Dermal, and Inhalation Toxicity

Oral LD50 values for this compound and its acid form, monosodium acid methanearsonate (MSMA), show moderate to low acute toxicity, with values varying significantly across species.[1] Dermal and inhalation toxicity data are less abundant but suggest a lower toxicity profile compared to the oral route.

| Test Substance | Species | Route | LD50/LC50 | Reference |

| Monothis compound (MSMA) | Rat | Oral | 1,800 mg/kg | [1] |

| Monothis compound (MSMA) | Mouse (White) | Oral | 1,800 mg/kg | [1] |

| Monothis compound (MSMA) | Cattle | Oral | 1,200 - 1,600 mg/kg | [1] |

| Monothis compound (MSMA) | Hare (Snowshoe) | Oral | 346 mg/kg | [1] |

| Monothis compound (MSMA) | Rat | Inhalation | > 2,200 mg/m³ | |

| This compound | Rat | Dermal | > 2,000 mg/kg |

Experimental Protocols

-

Principle: A single dose of the test substance is administered orally to fasted animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Species: Typically rats or mice.

-

Procedure: Animals are fasted overnight prior to dosing. The test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by gavage. A control group receives the vehicle alone. Animals are observed for clinical signs of toxicity immediately after dosing, periodically for the first 24 hours, and daily thereafter. Body weights are recorded weekly. At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

Principle: A single dose of the test substance is applied to the shaved skin of animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Species: Typically rats or rabbits.

-

Procedure: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape. After a 24-hour exposure period, the dressing is removed, and the residual test substance is washed off. Observations and post-mortem examinations are conducted as in the oral toxicity study.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period. The animals are observed for mortality and clinical signs of toxicity during and after exposure.

-

Species: Typically rats.

-

Procedure: Animals are placed in an inhalation chamber and exposed to the test substance at a specified concentration for a set duration (typically 4 hours). A control group is exposed to filtered air. Animals are observed for clinical signs of toxicity throughout the exposure and for up to 14 days post-exposure. Body weights are recorded, and a gross necropsy is performed at the end of the study.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is a key parameter in risk assessment.

90-Day Oral Toxicity in Rodents

Data on the subchronic oral toxicity of this compound in rodents is limited in the public domain. Studies on related arsenicals can provide some insight, but species- and compound-specific data are necessary for a definitive assessment.

Chronic Oral Toxicity in Non-Rodents

| Study Type | Species | Duration | Route | NOAEL | Key Findings | Reference |

| Subchronic | Cattle | 10 days | Oral | < 10 mg/kg/day | Severe diarrhea, dehydration, weight loss, toxic nephrosis, hemorrhagic gastritis. | |

| Chronic | Dog | 1 year | Dietary | Data not available for this compound |

Experimental Protocols

-

Principle: The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days.

-

Species: Rat is the preferred species.

-

Procedure: The test substance is administered via the diet, drinking water, or by gavage. At least three dose levels and a concurrent control are used. Clinical observations, body weight, and food/water consumption are monitored throughout the study. At the end of the 90-day period, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

-

Principle: The test substance is administered daily in graduated doses to several groups of animals for a major portion of their lifespan (e.g., 12 months in non-rodents).

-

Species: Both rodent (e.g., rat) and non-rodent (e.g., dog) species are used.

-

Procedure: The experimental design is similar to the 90-day study but with a longer duration of exposure. The endpoints evaluated are also similar, with a focus on cumulative toxicity and the development of late-onset effects.

Carcinogenicity

Carcinogenicity bioassays are conducted to assess the potential of a substance to cause cancer.

Long-Term Carcinogenicity Bioassays in Rodents

Monomethylarsonic acid (MMA(V)), the acid form of this compound, was found to be non-carcinogenic in 2-year bioassays in both rats and mice.[2]

| Test Substance | Species | Duration | Route | Results | Reference |

| MMA(V) | Rat | 2 years | Diet/Drinking Water | Negative | [2] |

| MMA(V) | Mouse | 2 years | Diet/Drinking Water | Negative | [2] |

Experimental Protocol: Carcinogenicity Study (OECD 451)

-

Principle: The test substance is administered daily in graduated doses to groups of animals for the majority of their lifespan.

-

Species: Typically rats and mice.

-

Procedure: The study duration is generally 24 months for rats and 18-24 months for mice. The test substance is usually administered in the diet or drinking water. At least three dose levels and a control group are used, with at least 50 animals of each sex per group. Animals are observed for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues is performed on all animals.

Genotoxicity

Genotoxicity assays are used to detect the potential of a substance to damage genetic material.

In Vitro and In Vivo Genotoxicity

The genotoxicity of this compound has been evaluated in a battery of tests. While some in vitro assays have shown positive results for related arsenicals, particularly at high concentrations, in vivo studies have generally been negative.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and without | Negative | |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Equivocal/Positive for some arsenicals | |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Experimental Protocols

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

-

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Procedure: Cultured cells (e.g., CHO cells, human lymphocytes) are exposed to the test substance with and without S9 mix. After treatment, cells are arrested in metaphase, harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.

-

Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.

-

Species: Usually mice or rats.

-

Procedure: Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment. The erythrocytes are then prepared and stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproduction and normal development.

Two-Generation Reproductive Toxicity

Developmental Toxicity

Similarly, specific developmental toxicity studies for this compound are not widely published.

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Two-Generation | Rat | Data not available | Data not available | ||

| Developmental | Rabbit | Data not available | Data not available |

Experimental Protocols

-

Principle: The test substance is administered to male and female animals for a period prior to mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then selected and the process is repeated to produce an F2 generation.

-

Species: Rat is the preferred species.

-

Procedure: The study evaluates reproductive performance of the parental (P) and F1 generations, including fertility, gestation, and lactation indices. The viability, growth, and development of the F1 and F2 offspring are also assessed.

-

Principle: The test substance is administered to pregnant females during the period of organogenesis.

-

Species: Typically rats and rabbits.

-

Procedure: The dams are euthanized just prior to parturition, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Mechanisms of Toxicity

The toxicity of arsenicals, including this compound, is believed to be mediated through multiple mechanisms, with oxidative stress and the induction of apoptosis being central.

Oxidative Stress

Arsenicals can induce the production of reactive oxygen species (ROS), leading to cellular damage. This can occur through the depletion of endogenous antioxidants like glutathione (GSH) and the direct interaction of arsenic species with cellular components. The cell attempts to counteract this oxidative stress through the activation of signaling pathways such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

Caption: Generalized oxidative stress pathway induced by arsenicals.

Apoptosis

Arsenicals can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, also culminating in caspase activation.

Caption: Generalized intrinsic and extrinsic apoptosis pathways for arsenicals.

Conclusion

The available toxicological data for this compound in animal models indicates a profile of moderate to low acute toxicity. Long-term studies with the parent acid, MMA(V), have not demonstrated a carcinogenic potential in rodents. While some in vitro genotoxicity tests for related arsenicals have shown positive or equivocal results, in vivo assays for this compound have generally been negative. Data on subchronic, chronic, reproductive, and developmental toxicity for this compound specifically are limited, and further research in these areas would be beneficial for a more complete risk assessment. The primary mechanisms of toxicity for arsenicals are understood to involve the induction of oxidative stress and apoptosis. This guide provides a foundational understanding of the toxicological profile of this compound, highlighting areas where further investigation is warranted.

References

Carcinogenic Potential of Monosodium Methylarsonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monosodium methylarsonate (MSMA) is an organic arsenical herbicide that has been subject to regulatory scrutiny due to concerns over its carcinogenic potential. While data on the direct carcinogenicity of MSMA is limited, a significant body of evidence points to the carcinogenic activity of its primary metabolite, dimethylarsinic acid (DMA). This technical guide provides an in-depth analysis of the available scientific literature on the carcinogenic potential of MSMA, with a focus on its metabolism, mechanism of action, genotoxicity, and the results of key animal carcinogenicity studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

Metabolism of Monothis compound

The carcinogenic risk of monothis compound is intrinsically linked to its metabolic fate. In mammals, MSMA is partially methylated to form dimethylarsinic acid (DMA), also known as cacodylic acid. This conversion is significant as DMA has been identified as a carcinogen. While demethylation of MSMA to the more potent human carcinogen, inorganic arsenic, is not considered a major metabolic pathway in mammals, it can occur in the environment, posing a potential route of indirect exposure.

The metabolism of MSMA to DMA is a critical activation step, as the trivalent intermediate in this process, dimethylarsinous acid (DMAIII), is thought to be a key player in the subsequent toxicity and carcinogenicity.

Mechanism of Carcinogenicity

The carcinogenic mechanism of MSMA is primarily attributed to its metabolite, DMA. Current research suggests a non-genotoxic mode of action for DMA-induced carcinogenicity, centered on the generation of reactive oxygen species (ROS) and subsequent cellular damage.

The proposed mechanism involves the following key events:

-